An In-depth Technical Guide to 3-Bromoisothiazolo[4,5-b]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromoisothiazolo[4,5-b]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Bromoisothiazolo[4,5-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical characteristics, and reactivity, with a particular focus on its utility as a versatile building block in the development of novel therapeutics. Drawing upon established principles of heterocyclic chemistry and analysis of related molecular scaffolds, this document aims to equip researchers with the essential knowledge to effectively utilize this compound in their drug discovery and development endeavors.
Introduction
The isothiazolo[4,5-b]pyrazine scaffold represents a compelling heterocyclic system in the landscape of modern drug discovery. The fusion of an isothiazole and a pyrazine ring creates a unique electronic and structural motif, offering a diverse array of potential interactions with biological targets. Pyrazine-based compounds are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in oncology.[1][2] Similarly, isothiazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[3][4]
The introduction of a bromine atom at the 3-position of the isothiazolo[4,5-b]pyrazine core, yielding 3-Bromoisothiazolo[4,5-b]pyrazine, provides a crucial handle for synthetic diversification. This bromine atom is strategically positioned for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic exploration of the chemical space around the core scaffold. This guide will delve into the foundational aspects of this promising molecule, providing both theoretical insights and practical guidance for its application in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of 3-Bromoisothiazolo[4,5-b]pyrazine is paramount for its effective handling, characterization, and application in synthesis.
Core Structure and Properties
The fundamental properties of 3-Bromoisothiazolo[4,5-b]pyrazine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃S | |
| Molecular Weight | 216.06 g/mol | |
| CAS Number | 907597-26-6 | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8 °C |
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the fused isothiazole ring and the bromine atom.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the heterocyclic core. The carbon atom attached to the bromine (C3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and anisotropic effects.
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[8][9] Fragmentation patterns are likely to involve the loss of the bromine atom and cleavage of the heterocyclic rings.[10]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations within the aromatic rings. The C-Br stretching frequency will also be present in the fingerprint region.[11]
Synthesis of the Isothiazolo[4,5-b]pyrazine Core
A plausible and efficient synthetic route to the 3-Bromoisothiazolo[4,5-b]pyrazine core can be conceptualized from readily available starting materials. The following proposed synthesis is based on established methods for the construction of related heterocyclic systems.[6][12]
Figure 1. Proposed synthetic pathway to 3-Bromoisothiazolo[4,5-b]pyrazine.
Step 1: Cyclization to form the Thiadiazolo[3,4-b]pyrazine intermediate
The initial step involves the cyclization of commercially available 2,3-diaminopyrazine. This can be achieved by reacting it with a sulfur source. Elemental sulfur or thionyl chloride are commonly used reagents for the formation of fused thiadiazole rings.[12][13]
Experimental Protocol (Hypothetical):
-
To a solution of 2,3-diaminopyrazine in a suitable high-boiling solvent (e.g., DMF or toluene), add elemental sulfur.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield[2][14][15]thiadiazolo[3,4-b]pyrazine.
Step 2: Reductive Ring Opening to 3-Amino-isothiazolo[4,5-b]pyrazine
The thiadiazole ring can be reductively opened to form the corresponding diamine, which in this fused system would likely rearrange to the more stable 3-amino-isothiazolo[4,5-b]pyrazine.
Experimental Protocol (Hypothetical):
-
Dissolve the[2][14][15]thiadiazolo[3,4-b]pyrazine intermediate in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, sodium borohydride in portions, or perform catalytic hydrogenation using palladium on carbon.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction mixture appropriately to isolate the 3-amino-isothiazolo[4,5-b]pyrazine.
Step 3: Diazotization and Bromination
The final step involves the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.[16]
Experimental Protocol (Hypothetical):
-
Suspend 3-amino-isothiazolo[4,5-b]pyrazine in an aqueous solution of hydrobromic acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
Add a solution of copper(I) bromide in hydrobromic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to obtain 3-Bromoisothiazolo[4,5-b]pyrazine.
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the isothiazolo[4,5-b]pyrazine core is the key to its synthetic versatility, enabling a range of functionalization reactions.
Figure 2. Major reaction pathways for the functionalization of 3-Bromoisothiazolo[4,5-b]pyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 3-Bromoisothiazolo[4,5-b]pyrazine is an excellent substrate for coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction allows for the introduction of diverse aromatic substituents at the 3-position, which is crucial for modulating the biological activity of the resulting compounds.
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 3-Bromoisothiazolo[4,5-b]pyrazine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. This reaction allows for the introduction of primary and secondary amines at the 3-position of the isothiazolo[4,5-b]pyrazine core.
Generic Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add 3-Bromoisothiazolo[4,5-b]pyrazine, a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃).
-
Purge the vessel with an inert gas.
-
Add the amine (1.1-1.5 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture, typically between 80 and 110 °C, and monitor its progress.
-
Upon completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the isothiazolo[4,5-b]pyrazine ring system facilitates nucleophilic aromatic substitution (SₙAr) of the bromine atom, particularly with strong nucleophiles.
Generic Experimental Protocol for SₙAr with Amines or Thiols:
-
Dissolve 3-Bromoisothiazolo[4,5-b]pyrazine in a polar aprotic solvent such as DMF or DMSO.
-
Add the nucleophile (amine or thiol, typically 1.5-3.0 equivalents) and a base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify the product by chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The isothiazolo[4,5-b]pyrazine scaffold and its derivatives are of considerable interest in drug discovery due to their potential to interact with a variety of biological targets.
Kinase Inhibitors
A significant number of pyrazine-based heterocyclic compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][17] The isothiazolo[4,5-b]pyrazine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. For instance, derivatives of the related isothiazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of Cyclin G-Associated Kinase (GAK), a target for antiviral therapies.[14][15]
Antimicrobial and Anticancer Agents
Both isothiazole and pyrazine moieties are present in compounds with demonstrated antimicrobial and anticancer activities.[3][4][18][19][20][21] The ability to readily diversify the 3-Bromoisothiazolo[4,5-b]pyrazine core makes it an attractive starting point for the synthesis of libraries of compounds for screening against various bacterial, fungal, and cancer cell lines.
Safety and Handling
3-Bromoisothiazolo[4,5-b]pyrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromoisothiazolo[4,5-b]pyrazine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its amenability to a range of chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse molecular libraries. The inherent biological potential of the isothiazolo[4,5-b]pyrazine scaffold, particularly in the areas of kinase inhibition and antimicrobial/anticancer applications, makes this compound a compelling subject for further investigation. This technical guide provides a solid foundation for researchers to explore the rich chemistry and therapeutic potential of this promising heterocyclic system.
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